瑞舒伐他汀无水内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

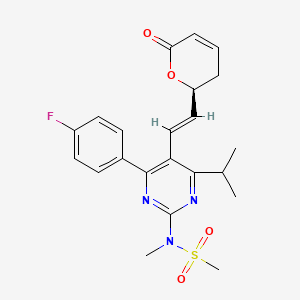

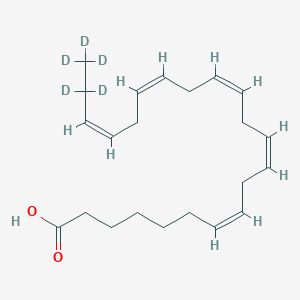

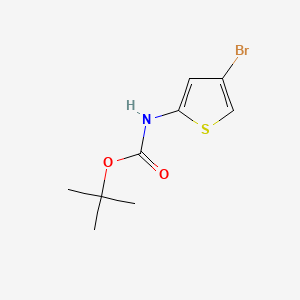

Rosuvastatin Anhydro Lactone is an intermediate in the production of Rosuvastatin . It has a molecular weight of 445.51 and its molecular formula is C22H24FN3O4S . It is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .

Synthesis Analysis

The synthesis of Rosuvastatin Anhydro Lactone involves the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde and phosphonium salt of an appropriately functionalized pyrimidine heterocycle .Molecular Structure Analysis

The molecular structure of Rosuvastatin Anhydro Lactone is characterized by the presence of pyrimidines . The molecular weight is 463.5 g/mol . The IUPAC name is N - [4- (4-fluorophenyl)-5- [ (E)-2- [ (2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide .Chemical Reactions Analysis

The degradation of Rosuvastatin to Rosuvastatin Anhydro Lactone occurs under different conditions such as thermal, light, and acidity . The type of solvent matrix used in sample extraction controls the direction of the equilibrium between Rosuvastatin and Rosuvastatin Anhydro Lactone . In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs .Physical And Chemical Properties Analysis

Rosuvastatin Anhydro Lactone is a powder that can be dissolved in Chloroform, Dichloromethane, and DMSO . It is stored at 2-8°C, protected from air and light .科学研究应用

Rosuvastatin Anhydro Lactone: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Research: Rosuvastatin, including its anhydro lactone form, is extensively studied in pharmacological research for its cholesterol-lowering effects. It’s known to be effective in reducing low-density lipoprotein (LDL) cholesterol and is often analyzed for its unique interaction with the catalytic site of HMG-CoA reductase .

Analytical Method Development: The development of analytical methods for detecting and quantifying rosuvastatin and its impurities, including the anhydro lactone form, is a significant area of research. Techniques such as ultra-high-performance liquid chromatography (UHPLC) are validated for this purpose .

Drug Metabolism Studies: Rosuvastatin anhydro lactone is a subject of study in drug metabolism research. Understanding its transformation into active metabolites and interactions within the body can provide insights into its efficacy and safety profile .

Drug-Drug Interaction Research: Due to its minimal metabolism via the Cytochrome P450 system, rosuvastatin anhydro lactone presents a lower risk of drug-drug interactions. This aspect is crucial in research focused on polypharmacy and patient safety .

Clinical Trials: Clinical trials involving rosuvastatin often include investigations into its various forms, including the anhydro lactone, to assess their therapeutic benefits and potential side effects .

Heart Disease Prevention Studies: Rosuvastatin anhydro lactone’s role in preventing heart attacks and strokes due to high cholesterol levels is another vital area of application in scientific research .

Pharmacokinetics Research: The study of rosuvastatin anhydro lactone’s absorption, distribution, metabolism, and excretion (ADME) profiles is essential for understanding its behavior in the human body and optimizing dosing regimens .

Formulation Science: Research into the formulation of rosuvastatin, including its anhydro lactone variant, aims to improve its stability, efficacy, and patient compliance through various delivery systems .

作用机制

Target of Action

Rosuvastatin Anhydro Lactone primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis in the human body .

Mode of Action

Rosuvastatin Anhydro Lactone is a competitive inhibitor of HMG-CoA reductase . It reduces the production of mevalonic acid from HMG-CoA, which is an early and crucial step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin Anhydro Lactone affects the cholesterol biosynthesis pathway . This leads to a decrease in the endogenous production of cholesterol in the liver . The reduction in cholesterol levels triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

Rosuvastatin Anhydro Lactone is given once daily, with the maximum approved daily dose being 40 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of Rosuvastatin Anhydro Lactone’s action is the reduction of cholesterol levels, particularly LDL cholesterol . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of Rosuvastatin Anhydro Lactone can be influenced by genetic polymorphisms, such as those in the SLCO1B1 and ABCG2 genes, which can contribute to variability in rosuvastatin exposure . Additionally, systemic exposure to rosuvastatin and its metabolites was found to be significantly higher in Asian populations residing in the USA compared with Caucasian subjects living in the same environment . Environmental factors such as temperature and pH can also influence the stability of rosuvastatin .

安全和危害

未来方向

Rosuvastatin is a new generation HMG-CoA reductase inhibitor which exhibits some unique pharmacologic and pharmacokinetic properties . It has low extrahepatic tissue penetration, low potential for CYP3A4 interactions, and substantial LDL-C lowering capacity . These properties give it distinct advantages and make it a promising area for future research .

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBXWMBXKKNNW-UJGDBWEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin Anhydro Lactone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)